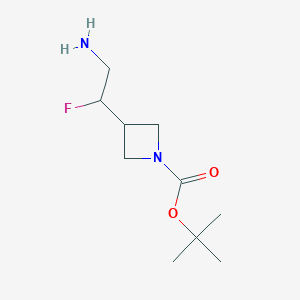

Tert-butyl 3-(2-amino-1-fluoroethyl)azetidine-1-carboxylate

Description

Chemical Classification and Structural Features

Tert-butyl 3-(2-amino-1-fluoroethyl)azetidine-1-carboxylate belongs to the class of protected heterocyclic amines, specifically categorized as a tert-butyloxycarbonyl-protected azetidine derivative. The compound is uniquely identified by the Chemical Abstracts Service registry number 1785335-70-7, with the standard International Chemical Identifier InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-5-7(6-13)8(11)4-12/h7-8H,4-6,12H2,1-3H3. The structural architecture consists of a central azetidine ring bearing a complex side chain that incorporates both fluorine and amino functionalities positioned on adjacent carbon atoms.

The molecular structure exhibits several notable characteristics that define its chemical behavior and synthetic utility. The azetidine core provides a strained four-membered ring system with significant ring strain of approximately 25.4 kilocalories per mole, which imparts unique reactivity patterns compared to larger ring systems. The tert-butyloxycarbonyl protecting group is attached to the ring nitrogen through a carbamate linkage, providing stability under basic conditions while remaining susceptible to acidic deprotection conditions. The side chain features a stereogenic center at the carbon bearing the fluorine atom, creating potential for stereochemical control in synthetic applications. Additionally, the terminal amino group offers a secondary reactive site for further functionalization or coupling reactions.

Spectroscopic characterization reveals distinctive features consistent with the proposed structure. The compound displays characteristic spectral properties including specific collision cross section values for various ionization adducts, with the protonated molecular ion showing a predicted collision cross section of 155.5 Ångströms squared. The canonical Simplified Molecular Input Line Entry System representation CC(C)(C)OC(=O)N1CC(C1)C(CN)F provides a concise description of the connectivity pattern. Physical property predictions indicate a logarithmic partition coefficient of approximately 1.93, suggesting moderate lipophilicity balanced by the polar amino and carbamate functionalities.

Historical Context and Significance of Azetidines in Organic Chemistry

The development of azetidine chemistry traces its origins to the early twentieth century, with historical documentation indicating that azetidine compounds were first investigated in 1907 through Schiff base reactions involving aniline and aldehydes followed by cycloaddition reactions. The significance of four-membered nitrogen heterocycles became increasingly apparent following Alexander Fleming's discovery of penicillin, which highlighted the biological importance of strained ring systems containing nitrogen. This discovery catalyzed extensive research into beta-lactam derivatives and related four-membered heterocycles, establishing azetidines as valuable synthetic intermediates and bioactive scaffolds.

Azetidines occupy a unique position within the spectrum of nitrogen-containing heterocycles due to their balanced reactivity profile. Unlike the highly reactive and difficult-to-handle aziridines, which possess even greater ring strain at approximately 27.7 kilocalories per mole, azetidines offer enhanced stability while retaining sufficient reactivity for synthetic transformations. This intermediate reactivity makes them particularly valuable for controlled synthetic sequences where ring-opening reactions can be triggered under specific conditions. The strain-driven character of azetidines enables diverse reactivity patterns including nucleophilic ring-opening, electrophilic activation, and metal-catalyzed transformations.

Recent advances in azetidine chemistry have demonstrated remarkable progress in both synthetic methodologies and applications. Modern synthetic approaches have expanded beyond traditional cyclization reactions to include strain-release-driven conversions, metal-catalyzed cyclizations, and photochemical transformations. These developments have established azetidines as important building blocks in medicinal chemistry, materials science, and asymmetric synthesis. The versatility of azetidine scaffolds has made them attractive targets for pharmaceutical research, particularly in the development of conformationally constrained analogs of biologically active compounds.

The strategic importance of azetidines in contemporary organic synthesis extends beyond their role as reactive intermediates. They serve as valuable motifs in drug discovery programs, where the constrained geometry can enhance selectivity and potency compared to acyclic analogs. Additionally, azetidines have found applications in polymer chemistry, where ring-opening polymerization processes leverage the ring strain to generate materials with unique properties. The development of chiral azetidine templates has further expanded their utility in asymmetric synthesis, enabling the construction of enantiomerically enriched products through stereocontrolled transformations.

Role of Fluorination in Modulating Physicochemical Properties

The incorporation of fluorine atoms into organic molecules profoundly influences their physicochemical properties, making fluorinated compounds particularly valuable in pharmaceutical and materials applications. Research on fluoroalkyl-substituted heterocyclic amines has revealed systematic trends in how fluorination patterns affect fundamental molecular properties including basicity, lipophilicity, and aqueous solubility. The strategic placement of fluorine atoms can modulate these properties in predictable ways, enabling rational design approaches for optimizing molecular characteristics for specific applications.

Amine basicity represents one of the most significantly affected properties upon fluorination. Studies have demonstrated that amine basicity changes in a monotonic fashion depending on the specific fluorination pattern employed. The electron-withdrawing nature of fluorine atoms reduces the electron density on the nitrogen center, thereby decreasing its basicity compared to non-fluorinated analogs. This effect is particularly pronounced when fluorine atoms are positioned in close proximity to the amino group, as observed in the 2-amino-1-fluoroethyl substituent of the target compound. The reduced basicity can be advantageous in medicinal chemistry applications where controlled protonation states are desired under physiological conditions.

Lipophilicity modifications through fluorination follow complex patterns that depend on multiple factors including the fluorination pattern, molecular conformation, and intramolecular interactions. While fluorine substitution often increases lipophilicity due to the hydrophobic nature of carbon-fluorine bonds, the specific effects can vary significantly based on the molecular context. The introduction of fluoroalkyl groups has been shown to have complex effects on both lipophilicity and aqueous solubility, with outcomes influenced by the ring size and conformational preferences of the substituent within the ring system. These effects require careful consideration of the overall molecular architecture to predict and optimize physicochemical properties.

The impact of fluorination on aqueous solubility demonstrates similar complexity, with outcomes dependent on the balance between hydrophobic fluoroalkyl contributions and polar functional group interactions. Research findings indicate that possible contributions from fluorination patterns, ring size effects, and conformational factors all play important roles in determining final solubility characteristics. For compounds containing both fluorinated and amino functionalities, such as tert-butyl 3-(2-amino-1-fluoroethyl)azetidine-1-carboxylate, the interplay between these opposing effects creates opportunities for fine-tuning solubility properties through structural modifications. This level of control over physicochemical properties makes fluorinated heterocyclic compounds particularly valuable for drug discovery applications where specific property profiles are required for optimal biological activity and pharmacokinetic behavior.

Strategic Importance of the tert-Butyloxycarbonyl Protecting Group

The tert-butyloxycarbonyl protecting group represents one of the most widely utilized amino protection strategies in organic synthesis, offering excellent stability under basic conditions while remaining readily removable under acidic treatment. This protecting group functions as an acid-labile masking functionality that selectively blocks amino groups, maintaining stability to nucleophilic reagents, hydrogenolysis, and base hydrolysis conditions. The strategic deployment of tert-butyloxycarbonyl protection enables complex synthetic sequences where temporary masking of amino functionality is essential for achieving selectivity in subsequent transformations.

Installation of the tert-butyloxycarbonyl group is typically accomplished through reaction of the amino substrate with di-tert-butyl dicarbonate under basic conditions, although solvent-free conditions have also been successfully employed. Common installation methods include simple rapid stirring of the amine with di-tert-butyl dicarbonate suspended in water at ambient temperature, heating mixtures in tetrahydrofuran at 40 degrees Celsius, or using biphasic chloroform and aqueous sodium bicarbonate systems at reflux conditions. The versatility of installation conditions makes this protecting group accessible for a wide range of substrate types and synthetic contexts.

Deprotection of tert-butyloxycarbonyl groups can be accomplished through various methodologies, with acid-mediated cleavage being the most common approach. Traditional deprotection methods employ strong acids such as trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol. Recent methodological advances have introduced milder deprotection conditions using oxalyl chloride in methanol, which proceeds under room temperature conditions within one to four hours with yields reaching up to ninety percent. This mild procedure has demonstrated broad substrate tolerance and selectivity, making it particularly valuable for sensitive compounds containing multiple functional groups.

The mechanism of tert-butyloxycarbonyl deprotection involves protonation of the carbonyl oxygen followed by elimination of the tert-butyl cation and subsequent decarboxylation to release the free amine. Alternative deprotection approaches include sequential treatment with trimethylsilyl iodide followed by methanol, which is particularly useful when other deprotection methods prove too harsh for the substrate. Selective cleavage of tert-butyloxycarbonyl groups in the presence of other protecting groups is possible using aluminum trichloride, demonstrating the orthogonal nature of this protection strategy within complex synthetic schemes.

Properties

IUPAC Name |

tert-butyl 3-(2-amino-1-fluoroethyl)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-5-7(6-13)8(11)4-12/h7-8H,4-6,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWUFPXRFMIHHAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)C(CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Starting Materials and Intermediates

| Compound | Description | Role in Synthesis |

|---|---|---|

| tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate | Hydroxymethyl azetidine protected with Boc group | Precursor for fluorination |

| tert-butyl 3-(((methylsulfonyl)oxy)methyl)azetidine-1-carboxylate or tert-butyl 3-((tosyloxy)methyl)azetidine-1-carboxylate | Sulfonate esters derived from hydroxymethyl intermediate | Activated intermediates for nucleophilic substitution |

| tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate | Fluorinated azetidine intermediate | Precursor for amination step |

| tert-butyl 3-(chloromethyl)azetidine-1-carboxylate | Chlorinated impurity or side product | Removed during purification |

Fluorination Step

The introduction of the fluoromethyl group is critical and typically achieved by nucleophilic substitution of sulfonate esters with fluorinating agents:

- Fluorinating reagents : tetra-butylammonium fluoride (TBAF), hydrogen fluoride/trimethylamine complex.

- Substrate : tert-butyl 3-(((methylsulfonyl)oxy)methyl)azetidine-1-carboxylate or its tosyloxy analogue.

- Conditions : Reaction proceeds under mild conditions allowing substitution of the sulfonate group by fluoride ion to yield tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate.

- By-products : Minor formation (1–5%) of tert-butyl 3-(chloromethyl)azetidine-1-carboxylate, which can be minimized by purification with 1,4-diazabicyclo[2.2.2]octane (DABCO) and aqueous extraction.

Reductive Amination to Introduce the 2-Amino-1-fluoroethyl Side Chain

The fluoromethyl azetidine intermediate undergoes reductive amination to install the amino group adjacent to the fluorine:

- Reducing agents : Sodium triacetoxyborohydride, Red-Al, lithium aluminum hydride (LAH), sodium borohydride, or diisobutylaluminum hydride (DIBAL) are suitable options.

- Process : The fluoromethyl azetidine is reacted with an appropriate amine source under reductive conditions to form the 2-amino-1-fluoroethyl substituent.

- Acidic reagents : Para-toluenesulfonic acid, trifluoroacetic acid, or acetic acid may be used to facilitate imine formation and subsequent reduction.

- Purification : Standard aqueous-organic extraction followed by chromatographic purification yields the desired product.

Protection and Deprotection Considerations

- The azetidine nitrogen is protected as a tert-butyl carbamate (Boc group) throughout the synthesis to prevent side reactions.

- Deprotection is carried out under acidic conditions (e.g., trifluoroacetic acid) after the installation of the amino-fluoroethyl side chain if free amine is desired.

Representative Reaction Scheme Summary

| Step | Reactants | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate | Sulfonylation (p-toluenesulfonyl chloride, triethylamine) | tert-butyl 3-((tosyloxy)methyl)azetidine-1-carboxylate | High (not specified) |

| 2 | Boc-protected tosylate | TBAF or HF/trimethylamine | tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate | Moderate to high |

| 3 | Fluoromethyl azetidine | Amine source + hydride reducing agent + acidic catalyst | tert-butyl 3-(2-amino-1-fluoroethyl)azetidine-1-carboxylate | Variable, optimized conditions |

Analytical and Purification Techniques

- Purification : Silica gel chromatography, aqueous-organic extraction, and use of DABCO to reduce chloromethyl impurities.

- Characterization : NMR spectroscopy (^1H, ^13C, ^19F), HRMS, and HPLC are employed to confirm structure and purity.

- Impurity control : Chloromethyl impurity is controlled to less than 1% by purification steps.

Research Findings and Notes

- The choice of hydride reducing agent strongly influences the yield and purity of the final amine product.

- Fluorination via sulfonate displacement is efficient and selective, with TBAF and HF/trimethylamine being preferred fluorinating agents.

- Acidic reagents play dual roles in promoting imine formation and stabilizing intermediates during reductive amination.

- The Boc protecting group provides stability during fluorination and reductive amination and is removable under mild acidic conditions.

Summary Table of Key Preparation Parameters

| Parameter | Options/Details | Notes |

|---|---|---|

| Sulfonylation reagent | p-Toluenesulfonyl chloride, methanesulfonyl chloride | Used to activate hydroxymethyl group |

| Fluorinating reagent | TBAF, HF/trimethylamine | Selective fluorination of sulfonate ester |

| Reducing agent | Sodium triacetoxyborohydride, LAH, Red-Al, NaBH4, DIBAL | Choice affects yield and side reactions |

| Acidic catalyst | p-Toluenesulfonic acid, trifluoroacetic acid, acetic acid | Facilitates imine formation |

| Purification | Silica gel chromatography, aqueous extraction, DABCO treatment | Removes chloromethyl impurities |

| Protection group | Boc (tert-butyl carbamate) | Protects azetidine nitrogen |

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-(2-amino-1-fluoroethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove specific functional groups or to convert them into different forms.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 3-(2-amino-1-fluoroethyl)azetidine-1-carboxylate is explored for its potential therapeutic applications:

- Drug Development: The compound serves as a building block for synthesizing enzyme inhibitors or receptor modulators, making it a candidate for drug design targeting specific biological pathways.

- Biological Activity: Research indicates that its unique structure can interact with biological macromolecules, potentially inhibiting enzyme activity or altering protein function.

Biological Research

The compound's structural properties enable its use in various biological studies:

- Enzyme Inhibition Studies: It can be utilized to investigate the effects of fluoroethylamine derivatives on biological systems, providing insights into enzyme-ligand interactions.

- Model Compound: It serves as a model for studying similar compounds' interactions with biological targets, aiding in the understanding of structure-activity relationships.

Industrial Applications

In industrial chemistry, tert-butyl 3-(2-amino-1-fluoroethyl)azetidine-1-carboxylate finds utility in:

- Synthesis of Specialty Chemicals: It can be used as an intermediate in producing other valuable chemicals or materials with specific properties.

- Material Science: The compound's unique chemical properties may lead to the development of new materials with enhanced functionalities.

Case Study 1: Synthesis and Characterization

A study published in Nuclear Medicine and Biology explored the synthesis of various azetidine derivatives, including tert-butyl 3-(2-amino-1-fluoroethyl)azetidine-1-carboxylate. The researchers utilized high-performance liquid chromatography (HPLC) for purification and characterization, demonstrating effective methods for obtaining high-purity compounds suitable for further biological testing.

Research conducted on fluoroethylamine derivatives highlighted the potential of tert-butyl 3-(2-amino-1-fluoroethyl)azetidine-1-carboxylate in modulating enzyme activity. The study indicated that this compound could inhibit specific enzymes involved in metabolic pathways, suggesting its potential role as a therapeutic agent.

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-amino-1-fluoroethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The fluoroethylamine moiety can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The azetidine ring and tert-butyl ester group contribute to the compound’s stability and bioavailability, enhancing its effectiveness in biological systems.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at the 3-position of the azetidine ring significantly influences molecular properties. Below is a comparative analysis of key parameters:

Key Observations :

- Polarity: The target compound has higher TPSA (65.6 Ų) than bromoethyl (40.5 Ų) due to its amino and fluorine groups, enhancing solubility in polar solvents.

- Lipophilicity : The bromoethyl derivative (LogP 2.12) is more lipophilic than the target compound (LogP 0.98), which may impact membrane permeability.

- Hydrogen Bonding: The amino group in the target compound increases H-bond donor capacity, facilitating interactions with biological targets .

Biological Activity

Tert-butyl 3-(2-amino-1-fluoroethyl)azetidine-1-carboxylate (CAS: 1785335-70-7) is a compound that has garnered interest in pharmaceutical and chemical research due to its structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

Molecular Formula: CHFNO

Molecular Weight: 218.27 g/mol

IUPAC Name: tert-butyl 3-(2-amino-1-fluoroethyl)azetidine-1-carboxylate

SMILES Notation: CC(C)(C)OC(=O)N1CC(C(F)CN)C1

The compound features a tert-butyl group, an azetidine ring, and an amino group, which may contribute to its biological activity.

Pharmacological Potential

Research indicates that azetidine derivatives can exhibit various pharmacological effects, including:

- Antimicrobial Activity: Some azetidine derivatives have shown efficacy against bacterial strains.

- Cytotoxicity: Certain compounds in this class may induce apoptosis in cancer cells.

- Neuroprotective Effects: The structural characteristics may allow interaction with neuroreceptors, potentially offering protective effects against neurodegenerative diseases.

Predicted Collision Cross Section

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 219.15033 | 157.6 |

| [M+Na]+ | 241.13227 | 159.8 |

| [M+NH4]+ | 236.17687 | 158.8 |

| [M+K]+ | 257.10621 | 158.7 |

| [M-H]- | 217.13577 | 152.3 |

This table provides insights into the ionization behavior of the compound, which is crucial for mass spectrometry studies.

Study on Antimicrobial Activity

A study investigating the antimicrobial properties of azetidine derivatives found that certain modifications to the azetidine ring enhanced antibacterial activity against Gram-positive bacteria. Although specific data on tert-butyl 3-(2-amino-1-fluoroethyl)azetidine-1-carboxylate was not available, similar compounds demonstrated promising results in inhibiting bacterial growth.

Cytotoxicity Assessment

Research on related azetidine compounds assessed their cytotoxic effects on various cancer cell lines. The findings indicated that modifications in the side chains could significantly influence cytotoxic potency. Future studies could explore how tert-butyl substitution affects its activity against specific cancer cell types.

Q & A

Q. What are the optimal synthetic routes for tert-butyl 3-(2-amino-1-fluoroethyl)azetidine-1-carboxylate, and how do reaction parameters influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step protocols, such as nucleophilic substitution or coupling reactions. For example, azetidine ring functionalization can be achieved via Buchwald-Hartwig amination or fluorination using Selectfluor™. Reaction parameters (temperature, solvent polarity, catalyst loading) critically impact yield:

- Temperature : Elevated temperatures (>80°C) may accelerate ring-opening side reactions in azetidine derivatives .

- Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity but may reduce selectivity due to competing pathways .

- Catalyst : Palladium-based catalysts improve coupling efficiency but require rigorous exclusion of moisture .

Purity is monitored via HPLC (C18 column, acetonitrile/water gradient) and NMR (e.g., δ 1.4 ppm for tert-butyl group) .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing tert-butyl 3-(2-amino-1-fluoroethyl)azetidine-1-carboxylate?

- Methodological Answer : A combination of techniques ensures structural validation:

- NMR : NMR confirms fluorine incorporation (δ -200 to -220 ppm for C-F). and NMR identify azetidine ring protons (δ 3.5–4.0 ppm) and tert-butyl carbons (δ 28–30 ppm) .

- Mass Spectrometry : High-resolution ESI-MS detects molecular ion [M+H] with <2 ppm error.

- HPLC : Retention time consistency (e.g., 8.2 min on C18 column) and peak symmetry (>1.5 plate count) assess purity .

Q. What theoretical frameworks guide the design of experiments involving this compound?

- Methodological Answer : Research should align with conceptual frameworks such as:

- Molecular Orbital Theory : Predicts reactivity of the amino-fluoroethyl group in nucleophilic or electrophilic contexts.

- Retrosynthetic Analysis : Guides stepwise disconnection of the azetidine-carboxylate backbone .

These frameworks inform hypothesis generation (e.g., steric hindrance at the azetidine 3-position) and experimental design .

Advanced Research Questions

Q. How does the stereochemistry of the 2-amino-1-fluoroethyl substituent influence the compound’s reactivity and biological interactions?

- Methodological Answer : Stereochemical effects are probed via:

- Chiral HPLC : Resolves enantiomers (e.g., Chiralpak IA column, hexane/isopropanol eluent).

- Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinity variations (ΔG ±1.5 kcal/mol) due to fluorine’s electronegativity and spatial orientation .

- Kinetic Resolution : Compares reaction rates of (R)- vs. (S)-configurations in enzymatic or catalytic systems .

Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound’s stability?

- Methodological Answer : Discrepancies arise from approximations in DFT calculations (e.g., B3LYP/6-31G* vs. solvent effects). Mitigation strategies include:

- Multi-technique Validation : Compare computational results with TGA (thermal stability), DSC (decomposition peaks), and accelerated stability studies (40°C/75% RH for 4 weeks) .

- Solvent Correction : Incorporate implicit solvent models (e.g., COSMO-RS) to refine Gibbs free energy predictions .

Q. What methodologies optimize the compound’s purification while minimizing degradation of the labile azetidine ring?

- Methodological Answer :

- Chromatography : Use silica gel with low water content (<5%) and avoid acidic/basic modifiers to prevent ring-opening .

- Crystallization : Slow cooling in tert-butyl methyl ether/heptane mixtures enhances crystal lattice stability.

- Process Control : In-line PAT tools (e.g., NIR spectroscopy) monitor impurity profiles during continuous flow synthesis .

Data Contradiction Analysis

Q. Why might NMR data for the amino-fluoroethyl group conflict with X-ray crystallography results?

- Methodological Answer :

- Dynamic Effects : NMR captures time-averaged conformations, while X-ray provides static snapshots. Variable-temperature NMR (VT-NMR) can identify rotational barriers (>15 kcal/mol) .

- Crystal Packing : Intermolecular forces in the solid state (e.g., H-bonding) may distort substituent geometry vs. solution phase .

Methodological Frameworks

Q. How can factorial design improve the optimization of reaction conditions for this compound?

- Methodological Answer : A 2 factorial design evaluates three factors (temperature, catalyst loading, solvent ratio) at two levels:

| Factor | Low Level | High Level |

|---|---|---|

| Temperature (°C) | 60 | 80 |

| Catalyst (mol%) | 2 | 5 |

| DMF:H2O | 9:1 | 8:2 |

| Response surface methodology (RSM) identifies interactions (e.g., temperature × solvent) that maximize yield (>85%) . |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.